molecular formula C8H11NO B1282518 4-Amino-3-ethylphenol CAS No. 61638-00-4

4-Amino-3-ethylphenol

Cat. No. B1282518
CAS RN: 61638-00-4
M. Wt: 137.18 g/mol
InChI Key: ZZENTDXPBYLGKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-aminophenol derivatives involves various chemical reactions, including the formation of Schiff bases and selective reduction of nitro groups . The synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, is achieved through alkylation followed by selective reduction, which is a straightforward process without the need for complex reaction conditions . These methods could potentially be adapted for the synthesis of 4-Amino-3-ethylphenol, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of 4-Amino-3-ethylphenol can be inferred from the related compounds studied. X-ray crystallography provides detailed information about the crystal system and unit cell parameters, as seen in the synthesis of ethyl-2-(4-aminophenoxy)acetate and ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . These studies suggest that 4-Amino-3-ethylphenol could also crystallize in a specific crystal system and exhibit characteristic unit cell parameters.

Chemical Reactions Analysis

The chemical reactions involving 4-aminophenol derivatives include interactions with DNA, which show changes in spectral bands indicative of potential binding modes . The non-covalent interactions that contribute to the molecular packing of related compounds, such as hydrogen bonding and pi-pi interactions, are also crucial for understanding the reactivity and stability of 4-Amino-3-ethylphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-ethylphenol can be deduced from the properties of similar compounds. For example, the antimicrobial and antidiabetic activities of 4-aminophenol derivatives suggest that 4-Amino-3-ethylphenol may also possess biological activities . The vibrational frequencies and ionization potentials of 3- and 4-aminophenol provide information on the electronic structure and stability of these compounds, which could be relevant to 4-Amino-3-ethylphenol . Additionally, the experimental and theoretical UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate could help predict the UV/Vis absorption properties of 4-Amino-3-ethylphenol .

Scientific Research Applications

1. Biosynthesis in Escherichia Coli

4-Ethylphenol (4-EP) is widely used in the pharmaceutical and food industries. A study by Zhang et al. (2020) explored an artificial biosynthetic pathway in Escherichia coli to produce 4-ethylphenol from simple carbon sources. The study confirmed the higher catalytic activity of tyrosine ammonia lyase from Saccharothrix espanaensis compared to that from Rhodobacter sphaeroides. This research opens avenues for large-scale industrial applications of 4-EP biosynthesis from simple sugars (Zhang, Long, & Ding, 2020).

2. Interaction with Yeast Cell Walls in Wine

Research by Nieto-Rojo et al. (2014) studied the sorption of 4-ethylphenol on yeast cell walls using synthetic wine. The study indicated that 4-EP sorption was due to binding to residual lipids and interaction with functional groups of mannoproteins and amino acids on yeast cell walls. This finding is significant for understanding off-odour in wines and could lead to strategies for controlling wine flavors (Nieto-Rojo, Ancín-Azpilicueta, & Garrido, 2014).

3. Complexing with Zn2+ in Aqueous Solution

A study by Falcone et al. (2011) investigated the UV–VIS and acid–base behavior of aminophenol ligands, including 2-amino-5-ethylphenol. The study found that these aminophenols showed a very weak complexing ability towards Zn2+ ion. This research is relevant for understanding the chemical properties of aminophenols in various pH conditions (Falcone, Giuffrè, & Sammartano, 2011).

4. Application in Fluorescence Derivatization for Aromatic Aldehydes

Nohta et al. (1994) found 2-Amino-4,5-ethylenedioxyphenol to be useful as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This compound reacts selectively with aldehydes, forming fluorescent products, which can be separated by reversed-phase chromatography. This application is important in analytical chemistry, especially for sensitive detection of aromatic aldehydes (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

5. Fluorescence Properties for Molecular Probes

Motyka et al. (2011) studied the fluorescence properties of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones to evaluate their use as molecular fluorescent probes. This research is significant in the field of biochemistry and molecular biology for the development of new tools for studying biological systems (Motyka, Hlaváč, Soural, Hradil, Krejčí, Kvapil, & Weiss, 2011).

Safety And Hazards

4-Amino-3-ethylphenol is classified as harmful if swallowed or inhaled, and may cause an allergic skin reaction. It is suspected of causing genetic defects and may cause damage to organs (Kidney) through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-amino-3-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZENTDXPBYLGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546211
Record name 4-Amino-3-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-ethylphenol

CAS RN

61638-00-4
Record name 4-Amino-3-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-ethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Oki, T Sato - Bulletin of the Chemical Society of Japan, 1957 - journal.csj.jp
In connection with the hypothesis, proposed by one of the present authors (MO) and Y. Urushibara1), which postulates that the estrogenic compounds should possess not only two …
Number of citations: 8 www.journal.csj.jp

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